Alanyl-alanyl-alanyl-seryl-phenylalanyl-lysyl-alanyl-lysyl-lysinamide
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Overview
Description
Alanyl-alanyl-alanyl-seryl-phenylalanyl-lysyl-alanyl-lysyl-lysinamide is a synthetic oligopeptide composed of multiple amino acids. It contains a total of 138 atoms, including 73 hydrogen atoms, 42 carbon atoms, 13 nitrogen atoms, and 10 oxygen atoms . This compound is part of the broader category of peptides, which are short chains of amino acids linked by peptide bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alanyl-alanyl-alanyl-seryl-phenylalanyl-lysyl-alanyl-lysyl-lysinamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is activated and coupled to the growing chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is achieved.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product.
Chemical Reactions Analysis
Types of Reactions
Alanyl-alanyl-alanyl-seryl-phenylalanyl-lysyl-alanyl-lysyl-lysinamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of certain amino acids, such as serine and phenylalanine.
Reduction: This reaction can reduce disulfide bonds if present.
Substitution: Amino acid residues can be substituted to create analogs of the peptide.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂), performic acid.
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution Reagents: Various amino acid derivatives and coupling agents like HATU or DIC.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of sulfoxides or sulfonic acids, while reduction can lead to the cleavage of disulfide bonds.
Scientific Research Applications
Alanyl-alanyl-alanyl-seryl-phenylalanyl-lysyl-alanyl-lysyl-lysinamide has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Employed in studies of protein-protein interactions and enzyme-substrate specificity.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery vehicle.
Industry: Utilized in the development of peptide-based materials and coatings.
Mechanism of Action
The mechanism of action of alanyl-alanyl-alanyl-seryl-phenylalanyl-lysyl-alanyl-lysyl-lysinamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The peptide can modulate the activity of these targets by binding to their active sites or altering their conformation. The exact pathways involved depend on the specific biological context and the nature of the target proteins.
Comparison with Similar Compounds
Similar Compounds
- Alanyl-alanyl-alanyl-seryl-phenylalanyl-lysyl-alanyl-lysinamide
- Alanyl-alanyl-alanyl-seryl-phenylalanyl-lysyl-alanyl-lysyl-lysine
Uniqueness
Alanyl-alanyl-alanyl-seryl-phenylalanyl-lysyl-alanyl-lysyl-lysinamide is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different binding affinities, stability, and reactivity, making it valuable for specific research and industrial applications.
Properties
CAS No. |
95416-28-7 |
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Molecular Formula |
C42H73N13O10 |
Molecular Weight |
920.1 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]propanoyl]amino]hexanoyl]amino]hexanamide |
InChI |
InChI=1S/C42H73N13O10/c1-24(46)35(58)48-25(2)36(59)49-26(3)38(61)55-33(23-56)42(65)54-32(22-28-14-6-5-7-15-28)41(64)53-30(17-9-12-20-44)39(62)50-27(4)37(60)52-31(18-10-13-21-45)40(63)51-29(34(47)57)16-8-11-19-43/h5-7,14-15,24-27,29-33,56H,8-13,16-23,43-46H2,1-4H3,(H2,47,57)(H,48,58)(H,49,59)(H,50,62)(H,51,63)(H,52,60)(H,53,64)(H,54,65)(H,55,61)/t24-,25-,26-,27-,29-,30-,31-,32-,33-/m0/s1 |
InChI Key |
VSIHHBNDSTWADL-VIPUEIHRSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N)N |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N)N |
Origin of Product |
United States |
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